N-benzyl-2,2-dimethylcyclopentan-1-amine
Description
N-Benzyl-2,2-dimethylcyclopentan-1-amine is a secondary amine featuring a benzyl group attached to a cyclopentane ring substituted with two methyl groups at the 2-position. This structure imparts significant steric bulk and lipophilicity, which may enhance its utility in medicinal chemistry as a chiral building block or in material science for designing rigid frameworks.
Properties
IUPAC Name |
N-benzyl-2,2-dimethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)10-6-9-13(14)15-11-12-7-4-3-5-8-12/h3-5,7-8,13,15H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXNOIEXLMEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2,2-dimethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylcyclopentanone with benzylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the cyclopentanone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting it to secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-benzyl-2,2-dimethylcyclopentan-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions. The compound can be synthesized via alkylation of 2,2-dimethylcyclopentanone with benzylamine under basic conditions, typically using strong bases like sodium hydride or potassium tert-butoxide.
Reactions and Mechanisms
The compound participates in several types of reactions:
- Oxidation: Can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
- Reduction: Can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
- Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |
| Substitution | Various nucleophiles | Substituted cyclopentane derivatives |
Biological Research
Potential Biological Activity
This compound is studied for its potential biological activities. Its interactions with enzymes and receptors are of particular interest in pharmacological research. The compound's structure enables it to bind to specific protein sites, which may modulate their activity and influence biological pathways.
Case Studies
- Anticancer Research: Recent studies have explored the compound's role in targeting deubiquitinase complexes such as USP1/UAF1. These complexes are implicated in cancer progression, making them potential targets for therapeutic intervention .
- Neuropharmacology: Investigations into the compound's effects on neurotransmitter systems could provide insights into its potential use as a treatment for neurological disorders.
Pharmaceutical Applications
Intermediate in Drug Development
This compound is being evaluated as a pharmaceutical intermediate. Its ability to undergo various transformations makes it valuable in the synthesis of bioactive compounds. The compound's derivatives may exhibit enhanced efficacy and reduced side effects compared to existing drugs.
Industrial Applications
Material Development
In industrial settings, this compound can be utilized in the development of new materials. Its unique chemical properties allow for the creation of polymers and other materials with specific characteristics tailored for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the amine functionality can facilitate binding to specific sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-benzyl-2,2-dimethylcyclopentan-1-amine and its analogs:
Key Observations:
- Steric Effects : The dimethyl groups on the cyclopentane ring in the target compound confer greater steric hindrance compared to the N-methyl analog (C₁₃H₁₉N), which may influence reactivity or binding interactions.
- Bioactivity : N-Benzyl-2,2,2-trifluoroacetamide demonstrates antifungal activity (MIC: 15.62–62.5 μg/mL) and antioxidant capacity (78.97% at 1,000 μg/mL), highlighting the impact of electron-withdrawing groups like trifluoroacetyl .
Biological Activity
N-benzyl-2,2-dimethylcyclopentan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 205.30 g/mol
The compound is characterized by a cyclopentane ring with two methyl groups and a benzyl substituent, which may influence its biological interactions.
1. Anticonvulsant Activity
Research has indicated that derivatives of benzylamines, including this compound, exhibit anticonvulsant properties. A study on related compounds showed that 2-substituted N-benzyl derivatives demonstrated significant anticonvulsant activity in various animal models. The mechanism involves modulation of neurotransmitter systems, which may be relevant for treating epilepsy .
2. Anti-inflammatory Effects
Similar compounds have been noted for their anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a related compound, was shown to inhibit pro-inflammatory cytokines in vitro and reduce colitis severity in animal models . This suggests that this compound could also possess similar anti-inflammatory effects.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with a benzylamine structure often act as inhibitors of monoamine oxidases (MAOs), which are involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially contributing to anticonvulsant effects .
- Modulation of Signaling Pathways : The anti-inflammatory effects observed in related compounds suggest that this compound might modulate key signaling pathways involved in inflammation, such as the NF-kB pathway .
Case Study 1: Anticonvulsant Efficacy
A study evaluating the anticonvulsant efficacy of various benzyl derivatives found that certain structural modifications enhanced their activity. The ED50 values for effective compounds ranged from 4.5 mg/kg to 17.3 mg/kg depending on the specific derivative and administration route .
Case Study 2: Anti-inflammatory Activity
In a model of rheumatoid arthritis using collagen-induced mice, BMDA treatment resulted in reduced levels of inflammatory cytokines and improved joint health markers. This suggests potential applicability for similar compounds in managing autoimmune conditions .
Data Summary
| Activity | Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|---|
| Anticonvulsant | N-benzyl derivatives | 4.5 - 17.3 | MAO inhibition, neurotransmitter modulation |
| Anti-inflammatory | BMDA (related compound) | Not specified | NF-kB pathway modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
